molecular formula C20H20O4 B5775597 4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one CAS No. 6632-38-8

4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one

Cat. No.: B5775597
CAS No.: 6632-38-8
M. Wt: 324.4 g/mol
InChI Key: VXVFFGMOEWNCLL-UHFFFAOYSA-N
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Description

4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a chromen-2-one core with ethyl, methoxyphenyl, and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials would include 4-methoxyphenol and ethyl acetoacetate. The reaction is typically carried out under acidic conditions, such as using concentrated sulfuric acid or trifluoroacetic acid, to facilitate the formation of the chromen-2-one core .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites or Nafion resin, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with altered biological activities .

Scientific Research Applications

4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The chromen-2-one core can also interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-15-11-19(21)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(22-3)8-6-14/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVFFGMOEWNCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984906
Record name 4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6632-38-8
Record name 4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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